N-(2-cyanophenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of amino heterocycles with cyanoacetate to form cyanoacetamide derivatives, which are then used to synthesize various heterocyclic derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was further transformed into different heterocyclic compounds . Similarly, 2-cyano-N-arylacetamides were used as precursors for the synthesis of thiazolidinones, which were then reacted with aromatic aldehydes to yield cytotoxic compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various techniques, including single crystal X-ray study. For example, the structure of 4-thiazolidinones was confirmed by X-ray crystallography, which provided good confirmation for the assigned structures . These studies are crucial for understanding the stereochemistry and conformation of the synthesized compounds, which are important factors in their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and include condensation, electrophilic attack, and cyclization reactions. The reactivity of the cyanoacetamido moiety in the key precursors allows for the formation of a variety of heterocyclic rings, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin . The competition between different reaction pathways leads to a diversity of synthesized products with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of functional groups like cyano, thiazolidinone, and acetamide contributes to the compounds' reactivity and interaction with biological targets. The antitumor, antioxidant, and anti-inflammatory activities of these compounds have been evaluated, with some showing promising results in various assays . For example, certain derivatives exhibited high inhibitory effects on human cancer cell lines and good efficacy in antioxidant and anti-inflammatory assays .
properties
IUPAC Name |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-5-7-15(8-6-14)23-10-9-22(18(23)25)12-17(24)21-16-4-2-1-3-13(16)11-20/h1-8H,9-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIMRHSENNDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
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